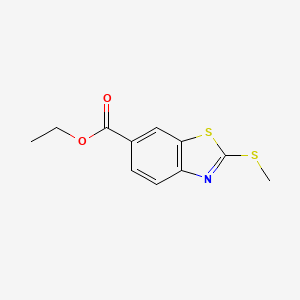
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both triazole and pyridine moieties endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and an appropriate alkyne.
Formation of Azide: The alkyne is converted to an azide using sodium azide.
Click Reaction: The azide is then reacted with the pyridine-3-carboxylic acid in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key steps would involve:
Bulk Synthesis of Starting Materials: Large-scale production of pyridine-3-carboxylic acid and the corresponding alkyne.
Optimization of Reaction Conditions: Ensuring the click reaction proceeds efficiently with high yield and purity.
Purification: Industrial purification techniques such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as carbonic anhydrase, inhibiting their activity by forming stable complexes with the enzyme’s active site residues.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar structural features but different biological activities.
2,6-Bis(1H-1,2,3-triazol-1-yl)pyridine: A compound with two triazole rings, used in coordination chemistry for its ability to form stable metal complexes.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propiedades
Número CAS |
1369494-31-4 |
|---|---|
Fórmula molecular |
C8H6N4O2 |
Peso molecular |
190.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



